Monnieriside A

Description

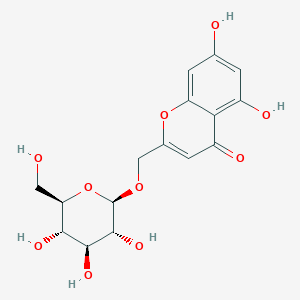

Structure

3D Structure

Properties

Molecular Formula |

C16H18O10 |

|---|---|

Molecular Weight |

370.31 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]chromen-4-one |

InChI |

InChI=1S/C16H18O10/c17-4-11-13(21)14(22)15(23)16(26-11)24-5-7-3-9(20)12-8(19)1-6(18)2-10(12)25-7/h1-3,11,13-19,21-23H,4-5H2/t11-,13-,14+,15-,16-/m1/s1 |

InChI Key |

HKSWNVKSXBFJGZ-YMILTQATSA-N |

Isomeric SMILES |

C1=C(C=C2C(=C1O)C(=O)C=C(O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C=C(O2)COC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Monnieriside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monnieriside A, a key bioactive constituent of the medicinal plant Bacopa monnieri, belongs to the family of triterpenoid saponins known as bacosides. These compounds are renowned for their neuropharmacological effects, including memory enhancement and anxiolytic properties. A thorough understanding of the this compound biosynthetic pathway is paramount for its sustainable production through metabolic engineering and synthetic biology approaches, as well as for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the involved molecular machinery.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the mevalonate (MVA) pathway in the cytoplasm of Bacopa monnieri cells. The pathway can be broadly divided into three key stages: the formation of the isoprene building block, the synthesis of the triterpenoid backbone, and the final glycosylation steps that yield the diverse range of bacosides, including this compound.

Stage 1: The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the critical, rate-limiting step catalyzed by HMG-CoA reductase (HMGR), which reduces HMG-CoA to mevalonate. Subsequent phosphorylation and decarboxylation reactions, catalyzed by enzymes such as mevalonate diphosphate decarboxylase (MDD), lead to the formation of the five-carbon isoprene unit, isopentenyl diphosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP).

Stage 2: Triterpenoid Backbone Synthesis

IPP and DMAPP serve as the fundamental building blocks for the synthesis of the triterpenoid backbone. Squalene synthase (SQS) catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, formed from the sequential addition of IPP units to DMAPP, to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization to form the dammarane-type triterpene skeleton. This cyclization is a crucial branching point that leads to the formation of the primary aglycones of bacosides: jujubogenin and pseudojujubogenin.

Stage 3: Glycosylation

The final and diversifying stage in the biosynthesis of this compound and other bacosides is the sequential attachment of sugar moieties to the triterpenoid aglycones. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs). While the complete set of UGTs responsible for the synthesis of all bacosides is still under investigation, research has identified specific UGTs, such as UGT79A18, that are involved in the glycosylation of pseudojujubogenin. The specific UGTs and the precise sequence of sugar additions determine the final structure of the resulting bacoside. It is important to note that "Bacoside A" is a complex mixture of four major saponins: bacoside A3, bacopaside II, bacopasaponin C, and a jujubogenin isomer of bacopasaponin C[1][2][3][4]. This compound is understood to be a component within this mixture or a closely related derivative.

Quantitative Data on Bacoside Biosynthesis

The production of bacosides in Bacopa monnieri is influenced by various factors, including genetic background, environmental conditions, and elicitor treatments. The following tables summarize key quantitative data related to the this compound (as part of the Bacoside A complex) biosynthetic pathway.

| Parameter | Value | Reference |

| Bacoside A Content in Bacopa monnieri | ||

| Concentration Range in Indian Ecotypes | 0.14-0.85% (w/w) for bacoside A3 | [4] |

| 0.12-0.69% (w/w) for bacopaside II | [4] | |

| 0.05-0.72% (w/w) for jujubogenin isomer of bacopasaponin C | [4] | |

| 0.05-0.44% (w/w) for bacopasaponin C | [4] | |

| Induction of Bacoside A Production | ||

| Microbial Elicitation (Chitiniphilus sp. MTN22 and Streptomyces sp. MTN14) | 1.5-fold increase | |

| Methyl Jasmonate (50 µM) Treatment | 1.8-fold increase | |

| Enzyme Kinetics (Reference Organisms) | ||

| Trypanosoma cruzi Squalene Synthase (SQS) - Km for FPP | 5.25 µM | [5] |

| Trypanosoma cruzi Squalene Synthase (SQS) - Km for NADPH | 23.34 µM | [5] |

Table 1: Quantitative Data on Bacoside A Biosynthesis. This table provides an overview of the typical content of major Bacoside A constituents in Bacopa monnieri and the extent of their induction under specific elicitor treatments. Enzyme kinetic data from a reference organism is included to provide a general understanding of the catalytic efficiencies of key enzymes.

Experimental Protocols

Quantification of this compound and other Bacosides by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of bacosides from Bacopa monnieri plant material.

a. Sample Preparation:

-

Dry the plant material (leaves or whole plant) at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder.

-

Accurately weigh approximately 1 gram of the powdered sample.

-

Extract the sample with 25 mL of 70% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process twice more with fresh solvent.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter prior to HPLC analysis.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205 nm.

-

Injection Volume: 20 µL.

-

Quantification: Use certified reference standards of the individual bacoside components for the preparation of a calibration curve.

Gene Expression Analysis of Biosynthetic Pathway Genes by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a framework for analyzing the expression levels of key genes in the this compound biosynthetic pathway.

a. RNA Extraction and cDNA Synthesis:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quantity and quality of the RNA using a spectrophotometer and agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. qRT-PCR Reaction:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., HMGR, SQS, UGTs), and the synthesized cDNA template.

-

Use a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform the qRT-PCR in a real-time PCR system with a typical thermal cycling profile: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

Heterologous Expression and Functional Characterization of UDP-Glycosyltransferases (UGTs)

This protocol describes a general workflow for the functional characterization of candidate UGTs involved in this compound biosynthesis.[6][7][8][9]

a. Gene Cloning and Expression Vector Construction:

-

Amplify the full-length coding sequence of the candidate UGT gene from Bacopa monnieri cDNA using gene-specific primers.

-

Clone the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli expression or a yeast expression vector).

b. Heterologous Expression and Protein Purification:

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli).

-

Harvest the cells and lyse them to release the recombinant protein.

-

Purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

c. Enzyme Activity Assay:

-

Prepare a reaction mixture containing the purified UGT, the aglycone substrate (jujubogenin or pseudojujubogenin), and the sugar donor (UDP-glucose, UDP-rhamnose, etc.).

-

Incubate the reaction at an optimal temperature and pH for a defined period.

-

Stop the reaction and analyze the products by HPLC or LC-MS to identify the newly formed glycosylated compounds.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is tightly regulated by various signaling pathways, primarily those involving the plant hormones methyl jasmonate (MeJA) and salicylic acid (SA). These signaling cascades ultimately lead to the activation of transcription factors that upregulate the expression of genes encoding enzymes in the biosynthetic pathway.

Caption: Overview of the this compound biosynthetic pathway.

Caption: Methyl Jasmonate signaling pathway regulating bacoside biosynthesis.

Caption: Salicylic Acid signaling pathway influencing secondary metabolism.

References

- 1. jees.in [jees.in]

- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacoside A - Wikipedia [en.wikipedia.org]

- 4. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 8. Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pharmacological Properties of Monnieriside A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monnieriside A is a key saponin constituent of Bacopa monnieri, a plant revered in traditional Ayurvedic medicine for its cognitive-enhancing properties. While research on this compound as an isolated compound is limited, it is a primary component of the well-studied "bacoside A" fraction. This technical guide provides a comprehensive overview of the pharmacological properties of bacoside A, with the understanding that this compound is a significant contributor to these effects. This document summarizes the neuroprotective, cognitive-enhancing, anti-inflammatory, antioxidant, and vasodilatory properties of bacoside A, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.

Introduction

Bacopa monnieri has a long history of use as a nerve tonic and memory enhancer.[1] The primary bioactive compounds responsible for its therapeutic effects are believed to be a complex mixture of triterpenoid saponins known as bacosides.[2] Bacoside A is a major fraction of these saponins and is itself a mixture of several compounds, including bacoside A3, bacopaside II, bacopasaponin C, and the jujubogenin isomer of bacopasaponin C.[2][3] this compound is structurally integral to these key components. This guide will delve into the scientifically validated pharmacological activities of bacoside A, providing a foundational understanding for researchers interested in the therapeutic potential of its constituents like this compound.

Neuroprotective and Cognitive-Enhancing Properties

Bacoside A has demonstrated significant neuroprotective and cognitive-enhancing effects in numerous preclinical studies. These effects are attributed to a multifaceted mechanism of action that includes the modulation of neurotransmitter systems, enhancement of synaptic plasticity, and protection against oxidative stress.

Mechanism of Action

Bacoside A is believed to exert its nootropic effects through several mechanisms:

-

Modulation of Neurotransmitter Systems: Bacoside A has been shown to influence the cholinergic and serotonergic systems, which are crucial for learning and memory.[4][5] It may enhance the levels of acetylcholine, a key neurotransmitter in memory formation, by inhibiting the enzyme acetylcholinesterase (AChE).[2][6]

-

Enhancement of Synaptic Plasticity: Studies suggest that bacosides can promote neuronal communication by increasing the length and branching of dendrites, the parts of neurons that receive signals from other neurons.[4] This structural change is associated with improved learning and memory.

-

Antioxidant and Anti-inflammatory Effects: Bacoside A exhibits potent antioxidant properties, protecting brain cells from damage caused by free radicals.[2][[“]] It also possesses anti-inflammatory effects by modulating the production of inflammatory cytokines like TNF-α and IL-6.[8]

-

Reduction of β-amyloid plaques: There is evidence to suggest that bacosides can reduce the accumulation of β-amyloid plaques, which are a hallmark of Alzheimer's disease.[4]

Quantitative Data

The following table summarizes the quantitative data related to the neuroprotective and cognitive-enhancing effects of bacoside A.

| Pharmacological Effect | Assay | Test System | Compound | Key Parameter | Value | Reference(s) |

| Acetylcholinesterase Inhibition | Enzyme Inhibition Assay | In vitro | Bacoside A | IC50 | 9.96 µg/mL | [2] |

| Antioxidant Activity | DPPH Radical Scavenging Assay | In vitro | Bacoside A | IC50 | 73.28 µg/mL | [2] |

| Cognitive Enhancement | Morris Water Maze | Rats | Bacopa monnieri extract | Escape Latency | Significant decrease | |

| Neuroprotection | Cell Viability Assay | Primary cortical neurons | Bacopa monnieri extract | Cell Viability | Increased against β-amyloid toxicity |

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of bacoside A contribute significantly to its overall pharmacological profile, playing a crucial role in its neuroprotective effects and potentially other therapeutic applications.

Mechanism of Action

-

Modulation of Inflammatory Pathways: Bacoside A can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8] This is likely mediated through the inhibition of signaling pathways like NF-κB.

-

Activation of Antioxidant Pathways: Bacoside A has been shown to upregulate the expression of endogenous antioxidant enzymes through the activation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Quantitative Data

| Pharmacological Effect | Assay | Test System | Compound | Key Parameter | Value | Reference(s) |

| Anti-inflammatory Activity | ELISA | LPS-stimulated RAW 264.7 macrophages | Bacopa monnieri extract | IL-6 Inhibition | Significant reduction | |

| Anti-inflammatory Activity | ELISA | LPS-stimulated RAW 264.7 macrophages | Bacopa monnieri extract | TNF-α Inhibition | Significant reduction |

Vasodilatory Properties

Recent studies have highlighted the vasodilatory effects of bacoside A, suggesting its potential cardiovascular benefits.

Mechanism of Action

The vasorelaxant effect of bacoside A is mediated through both endothelium-dependent and -independent mechanisms. It can stimulate the release of nitric oxide (NO) from endothelial cells, a potent vasodilator. Additionally, it can directly act on vascular smooth muscle cells to induce relaxation.

Quantitative Data

| Pharmacological Effect | Assay | Test System | Compound | Key Parameter | Value | Reference(s) |

| Vasorelaxation | Organ Bath Experiment | Rat mesenteric arteries | Bacoside A | EC50 | 10.8 ± 5.9 µM | |

| Vasorelaxation | Organ Bath Experiment | Rat mesenteric arteries | Bacoside A | Emax | 83.6 ± 2.9 % |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Bacoside A Isolation from Bacopa monnieri

A bacoside-rich fraction can be extracted from the dried powder of Bacopa monnieri using a solvent polarity gradient method. The powdered plant material is sequentially extracted with solvents of increasing polarity, such as hexane, chloroform, and methanol. The methanol extract, which is rich in saponins, is then subjected to column chromatography on silica gel. Bacoside A is eluted using a gradient of methanol in ethyl acetate. The fractions are monitored by thin-layer chromatography (TLC) to identify and pool the fractions containing bacoside A.[2]

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity of bacoside A can be determined using a spectrophotometric method. The assay mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (DTNB). The hydrolysis of the substrate by the enzyme produces a colored product that can be measured at a specific wavelength. The inhibitory effect of bacoside A is determined by measuring the reduction in the rate of color formation in the presence of the compound. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.[6]

DPPH Radical Scavenging Assay

The antioxidant activity of bacoside A can be assessed by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically. The percentage of radical scavenging activity is calculated, and the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[2]

Vasorelaxation Assay in Isolated Aortic Rings

The vasodilatory effect of bacoside A is studied using isolated arterial rings, typically from rat aorta, mounted in an organ bath containing a physiological salt solution. The rings are pre-contracted with a vasoconstrictor agent like phenylephrine. Cumulative concentrations of bacoside A are then added to the bath, and the relaxation of the arterial ring is measured as a decrease in tension. The results are expressed as a percentage of the pre-contraction, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated to quantify the potency and efficacy of the compound.

Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The apparatus consists of a circular pool filled with opaque water, with a hidden platform submerged just below the surface. Animals are trained over several days to find the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) and the path length are recorded. To assess memory retention, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured. An improvement in these parameters in animals treated with bacoside A compared to a control group indicates cognitive enhancement.

Measurement of Inflammatory Cytokines (TNF-α and IL-6) by ELISA

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, can be quantified in cell culture supernatants or biological fluids using an Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, a specific antibody for the cytokine of interest is coated onto the wells of a microplate. The sample is added to the wells, and if the cytokine is present, it will bind to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added, followed by a substrate that produces a colored product when acted upon by the enzyme. The intensity of the color is proportional to the amount of cytokine in the sample and is measured using a microplate reader.

Western Blot Analysis for Nrf2 Signaling Pathway

Western blotting is a technique used to detect specific proteins in a sample. To investigate the activation of the Nrf2 signaling pathway, cells or tissues are treated with bacoside A, and the total protein is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is incubated with a primary antibody that specifically binds to Nrf2 or its downstream target proteins (e.g., HO-1). A secondary antibody, which is linked to an enzyme, is then added to bind to the primary antibody. Finally, a substrate is added that produces a detectable signal (e.g., light) when acted upon by the enzyme, allowing for the visualization and quantification of the protein of interest. An increase in the levels of nuclear Nrf2 and its target proteins indicates the activation of this protective pathway.

Signaling Pathways

Nrf2 Signaling Pathway

Bacoside A is known to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like bacoside A, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

References

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. scilit.com [scilit.com]

- 3. Microbial modulation of bacoside A biosynthetic pathway and systemic defense mechanism in Bacopa monnieri under Meloidogyne incognita stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Does Bacopa monnieri increase signaling molecules involved in synaptogenesis? - Consensus [consensus.app]

- 8. hilarispublisher.com [hilarispublisher.com]

Safety Operating Guide

Navigating the Disposal of Monnieriside A: A Guide for Laboratory Professionals

Prudent Handling and Disposal Planning

Given the lack of comprehensive toxicological data for Monnieriside A, it is essential to treat it as a potentially hazardous substance. Standard laboratory best practices for chemical waste disposal should be rigorously followed. This includes adherence to all federal, state, and local environmental regulations.

Step-by-Step Disposal Protocol

The following procedure is a recommended guideline for the safe disposal of this compound in a laboratory setting. This protocol is based on established methods for handling chemical waste of unknown or not fully characterized toxicity.

-

Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Waste Segregation: Do not mix this compound waste with general laboratory trash or other waste streams. It should be segregated as chemical waste.

-

Containerization:

-

Place solid this compound waste into a clearly labeled, sealed, and durable container.

-

For solutions containing this compound, use a compatible, leak-proof container. The container must be clearly labeled with the chemical name and any known hazards.

-

-

Waste Characterization: While specific hazard data is limited, it is prudent to handle this compound as a chemical with unknown toxicity.

-

Disposal Method:

-

The recommended method for the disposal of many organic chemical compounds from a laboratory setting is incineration.[2] It is advised to dissolve or mix the material with a combustible solvent and arrange for it to be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

-

Do not dispose of this compound down the drain or in regular trash.[1]

-

-

Engage Professional Waste Disposal Services: Your institution's Environmental Health and Safety (EHS) department should be contacted to arrange for the pickup and disposal of the chemical waste. They will have established procedures with licensed hazardous waste disposal companies.

Quantitative Data Summary

Due to the limited publicly available data, a comprehensive quantitative summary for this compound is not possible. However, the table below outlines the general safety and disposal considerations derived from related compounds and general laboratory chemical safety guidelines.

| Parameter | Guideline | Source |

| Toxicity | Toxicological properties have not been fully investigated. Treat as potentially harmful. | [1][2] |

| Disposal Route | Chemical Incineration | [2] |

| PPE | Safety goggles, gloves, lab coat | [1][2] |

| Drain Disposal | Prohibited | [1] |

| Trash Disposal | Prohibited | [1][2] |

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.

References

Essential Safety and Logistical Information for Handling Monnieriside A

Hazard Assessment and Personal Protective Equipment (PPE)

Monnieriside A is a constituent of Bacopa monnieri, a plant generally considered to have low toxicity. Studies on Bacopa monnieri extracts in rats have shown no significant adverse effects even at high doses[1][2][3]. However, some human studies have reported mild gastrointestinal side effects, such as nausea and abdominal cramps[4]. Structurally, this compound is a coumarin glycoside. Safety data for coumarins indicate potential toxicity if swallowed and the possibility of allergic skin reactions[5]. Therefore, a cautious approach to handling is recommended.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact. |

| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended. |

| Hand Protection | Impermeable gloves resistant to the product/substance. |

Operational and Disposal Plans

Proper handling and disposal procedures are critical to ensure laboratory safety and environmental protection.

Handling Procedures:

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders or creating solutions.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Spill Procedures: In case of a spill, avoid generating dust. Wear appropriate PPE, gently sweep up the solid material, and place it in a sealed container for disposal.

Disposal Plan:

-

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to dispose of chemical waste through a licensed waste disposal company.

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the following provides a general workflow for preparing this compound for in vitro studies.

Protocol: Preparation of this compound Stock Solution

-

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

-

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

-

-

Procedure:

-

Under sterile conditions in a biological safety cabinet, weigh the desired amount of this compound.

-

Transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C until use.

-

Visualizing Molecular Pathways and Workflows

Biological Activity of Bacopa monnieri Constituents

Constituents of Bacopa monnieri, including saponins like this compound, are known for their neuroprotective effects[6]. These effects are believed to be mediated through various mechanisms, including antioxidant and anti-inflammatory pathways. In cellular models of Alzheimer's disease, Bacopa monnieri extract has been shown to reduce apoptosis and reactive oxygen species production[7]. It has also been observed to restore the expression of proteins altered by beta-amyloid, such as FOSL1 and TDO2, and to modulate signaling pathways including those for interleukin-4 and interleukin-13[7].

Caption: Potential signaling pathways of Bacopa monnieri constituents.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in a cell-based assay.

References

- 1. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. greenmedinfo.com [greenmedinfo.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.